2-Aminoheptane sulfate
Overview
Description
Mechanism of Action
Target of Action
2-Aminoheptane sulfate, also known as Tuaminoheptane, is a sympathomimetic agent . Its primary target is the norepinephrine transporter . This transporter plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in various physiological processes such as the regulation of heart rate and blood pressure .
Mode of Action
This compound acts as a reuptake inhibitor and releasing agent of norepinephrine . By inhibiting the reuptake of norepinephrine, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing its effects . As a releasing agent, it promotes the release of stored norepinephrine into the synaptic cleft .
Biochemical Pathways
The increased concentration of norepinephrine in the synaptic cleft due to the action of this compound can affect various biochemical pathways. Norepinephrine is involved in the regulation of the sympathetic nervous system . Therefore, the compound’s action can lead to an increase in sympathetic activity, resulting in effects such as vasoconstriction and stimulation of the heart .
Pharmacokinetics
As a sympathomimetic agent, its bioavailability and pharmacokinetics would likely be influenced by factors such as route of administration, metabolism, and individual patient characteristics .
Result of Action
The primary result of this compound’s action is its vasoconstrictive and decongestant effects . By increasing norepinephrine levels, it causes vasoconstriction, which reduces blood flow to the nasal passages, thereby reducing nasal congestion . It has also been used as a stimulant due to its sympathomimetic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature could potentially affect the stability of the compound. Additionally, individual patient factors, such as the presence of other medications, can influence the compound’s efficacy and potential for side effects .
Biochemical Analysis
Biochemical Properties
2-Aminoheptane sulfate plays a significant role in biochemical reactions, particularly those involving the sympathetic nervous system. It acts as a reuptake inhibitor and releasing agent of norepinephrine, which may underlie its decongestant and stimulant effects . The compound interacts with enzymes such as monoamine oxidase, which is involved in the metabolism of norepinephrine. Additionally, this compound can affect the activity of volume-regulated anion channels, leading to its classification as a skin irritant .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect catecholamine uptake and release in cultured chromaffin cells . This compound can modulate cell signaling pathways by altering the levels of norepinephrine, which in turn affects gene expression and cellular metabolism. The impact on cell function includes changes in neurotransmitter release and receptor sensitivity, which are critical for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a reuptake inhibitor and releasing agent of norepinephrine . This compound binds to norepinephrine transporters, preventing the reuptake of norepinephrine into presynaptic neurons. As a result, there is an increase in the concentration of norepinephrine in the synaptic cleft, leading to enhanced stimulation of adrenergic receptors. Additionally, this compound can inhibit the activity of monoamine oxidase, further increasing norepinephrine levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to desensitization of adrenergic receptors and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a mild stimulant, enhancing alertness and physical performance . At higher doses, this compound can cause toxic effects, including increased heart rate, hypertension, and potential neurotoxicity . Threshold effects have been observed, where the compound’s impact on physiological parameters becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of norepinephrine . It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are responsible for the breakdown of norepinephrine. The compound’s influence on metabolic flux and metabolite levels can lead to changes in the overall metabolic profile of cells . Understanding these pathways is crucial for elucidating the compound’s biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound can be taken up by norepinephrine transporters and distributed to different cellular compartments. Its localization and accumulation can affect its activity and function, particularly in tissues with high adrenergic activity . The interactions with transporters and binding proteins are essential for understanding the compound’s pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function. For example, this compound may localize to synaptic vesicles in neurons, affecting neurotransmitter release and synaptic transmission . Understanding its subcellular localization is important for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminoheptane sulfate can be synthesized through the reaction of 2-aminoheptane with sulfuric acid. The reaction typically involves the following steps:
Preparation of 2-Aminoheptane: This can be achieved by the reductive amination of heptanone with ammonia or an amine source in the presence of a reducing agent such as hydrogen or a metal catalyst.
Formation of this compound: The 2-aminoheptane is then reacted with sulfuric acid to form the sulfate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of 2-Aminoheptane: Using large-scale reactors and continuous flow systems to ensure efficient production.
Conversion to Sulfate Salt: The 2-aminoheptane is then reacted with sulfuric acid in large mixing tanks, followed by crystallization and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Aminoheptane sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of heptanone or heptanal.
Reduction: Formation of heptylamine.
Substitution: Formation of various alkyl or acyl derivatives.
Scientific Research Applications
2-Aminoheptane sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its effects on the sympathetic nervous system and its potential use as a stimulant.
Medicine: Investigated for its vasoconstrictive properties and potential therapeutic applications.
Industry: Used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
- 1,3-Dimethylbutylamine
- Heptaminol
- Iproheptine
- Isometheptene
- Methylhexanamine
- Octodrine
Comparison: 2-Aminoheptane sulfate is unique due to its specific structure and mechanism of action. Unlike phenethylamines, which have an aromatic ring, this compound is an alkylamine with a straight-chain structure . This structural difference contributes to its distinct pharmacological properties and effects on the sympathetic nervous system .
Properties
CAS No. |
6411-75-2 |
---|---|
Molecular Formula |
C7H19NO4S |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
heptan-2-amine;sulfuric acid |
InChI |
InChI=1S/C7H17N.H2O4S/c1-3-4-5-6-7(2)8;1-5(2,3)4/h7H,3-6,8H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
ASNSHZBVZYSNTB-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)N.CCCCCC(C)N.OS(=O)(=O)O |
Canonical SMILES |
CCCCCC(C)N.OS(=O)(=O)O |
Related CAS |
6411-75-2 123-82-0 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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